4-Fold Enhanced Antiproliferative Potency in THP-1 Lymphoma Cells Relative to Parent BRD4 Inhibitor Compound 6
PROTAC BRD4 Degrader-1 (compound 21) achieved a submicromolar IC50 of 0.81 μM in inhibiting the growth of THP-1 human monocytic lymphoma cells, representing a 4-fold improvement in potency compared to its parent dihydroquinazolinone-based BRD4 inhibitor, compound 6, in the same cell proliferation assay [1]. This direct intra-study comparison demonstrates that conversion of a BRD4-binding ligand into a CRBN-recruiting PROTAC substantially enhances functional antiproliferative activity.
| Evidence Dimension | Inhibition of THP-1 cell proliferation (IC50) |
|---|---|
| Target Compound Data | 0.81 µM (PROTAC BRD4 Degrader-1 / compound 21) |
| Comparator Or Baseline | Compound 6 (parent dihydroquinazolinone BRD4 inhibitor); IC50 ~3.24 µM (derived from 4-fold ratio) |
| Quantified Difference | 4-fold more potent |
| Conditions | THP-1 human monocytic lymphoma cell line; 24-hour incubation; cell viability/proliferation assay [1] |
Why This Matters
This quantifies the functional advantage of degradation-based pharmacology over simple target inhibition, directly informing selection of this PROTAC for experiments requiring robust BRD4 pathway suppression.
- [1] Zhang, F., Wu, Z., Chen, P., Zhang, J., Wang, T., Zhou, J., & Chen, H. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(1), 115228. View Source
